molecular formula C17H19N3O2S B213890 2-[(3-Toluidinocarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-[(3-Toluidinocarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B213890
M. Wt: 329.4 g/mol
InChI Key: CFJOGLMIXCJNDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-Toluidinocarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as TCB-2, is a synthetic compound that belongs to the family of benzothiophene derivatives. It has been widely studied for its potential use in scientific research, particularly in the field of neuroscience. TCB-2 is known to interact with the serotonin receptor, which plays a crucial role in regulating mood, appetite, and sleep.

Mechanism of Action

2-[(3-Toluidinocarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide acts as a partial agonist of the serotonin receptor, which means that it binds to the receptor and activates it to a lesser extent than serotonin itself. This interaction leads to changes in the activity of neurons in the brain, which can have a wide range of effects on behavior and physiology.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(3-Toluidinocarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide are complex and varied. Studies have shown that it can lead to changes in neurotransmitter levels, including serotonin, dopamine, and norepinephrine. These changes can have effects on mood, appetite, and sleep. 2-[(3-Toluidinocarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been shown to have effects on the cardiovascular system, including changes in heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

2-[(3-Toluidinocarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several advantages for use in lab experiments. It is a potent and selective agonist of the serotonin receptor, which makes it useful for studying the role of this receptor in various physiological processes. 2-[(3-Toluidinocarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is also relatively stable and can be stored for long periods of time. However, there are also limitations to its use. 2-[(3-Toluidinocarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic compound, which means that it may not accurately reflect the effects of endogenous neurotransmitters. Additionally, its effects may vary depending on the specific experimental conditions.

Future Directions

There are several future directions for research on 2-[(3-Toluidinocarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. One area of interest is the potential use of 2-[(3-Toluidinocarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in treating psychiatric disorders such as depression and anxiety. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-[(3-Toluidinocarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, as well as its potential for use in other areas of scientific research. Finally, the development of new synthesis methods for 2-[(3-Toluidinocarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide may allow for the creation of new derivatives with different properties and potential uses.

Synthesis Methods

The synthesis of 2-[(3-Toluidinocarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves several steps, including the condensation of 2-aminothiophenol with 3-toluidine to form the intermediate compound. The intermediate is then reacted with ethyl chloroformate to yield the final product, 2-[(3-Toluidinocarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. The synthesis of 2-[(3-Toluidinocarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex process that requires careful attention to detail and expertise in organic chemistry.

Scientific Research Applications

2-[(3-Toluidinocarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to interact with the serotonin receptor, which plays a crucial role in regulating mood, appetite, and sleep. 2-[(3-Toluidinocarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been studied for its potential use in treating psychiatric disorders such as depression and anxiety.

properties

Product Name

2-[(3-Toluidinocarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Molecular Formula

C17H19N3O2S

Molecular Weight

329.4 g/mol

IUPAC Name

2-[(3-methylphenyl)carbamoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C17H19N3O2S/c1-10-5-4-6-11(9-10)19-17(22)20-16-14(15(18)21)12-7-2-3-8-13(12)23-16/h4-6,9H,2-3,7-8H2,1H3,(H2,18,21)(H2,19,20,22)

InChI Key

CFJOGLMIXCJNDX-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N

Origin of Product

United States

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